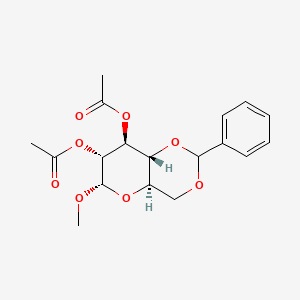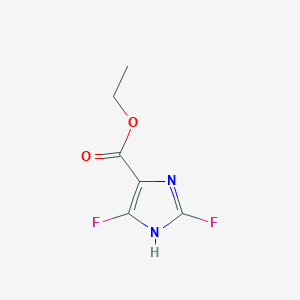
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside
Overview
Description
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a derivative of glucose, specifically a glucopyranoside. This compound is characterized by the presence of acetyl groups at the 2 and 3 positions, and a benzylidene group at the 4 and 6 positions of the glucopyranoside ring. It is commonly used in carbohydrate chemistry as a building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside, also known as (4aR,6S,7R,8S,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl diacetate, is a complex molecule with potential therapeutic applications. Preliminary investigations suggest that it may selectively target cell receptors associated with conditions such as cancer, inflammation, and metabolic irregularities .
Mode of Action
The compound’s structure, which includes acetyl and benzylidene groups, may play a role in its interactions with target receptors .
Result of Action
Given its potential to interact with cell receptors associated with cancer, inflammation, and metabolic irregularities, it may have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the removal of the benzylidene group from similar compounds has been observed to proceed easily . .
Biochemical Analysis
Biochemical Properties
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the functionalization of carbohydrate intermediates. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This interaction is essential for the synthesis of complex carbohydrates and glycoconjugates. Additionally, the compound can be deprotected under catalytic transfer hydrogenation conditions using triethylsilane and palladium on carbon (Pd/C), which is a mild and efficient method for removing benzylidene groups .
Cellular Effects
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to selectively target cell receptors associated with cancer, inflammation, and metabolic irregularities. By interacting with these receptors, the compound can modulate cell function, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to alterations in gene expression and cellular metabolism. For example, its interaction with glycosyltransferases can result in the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates . Additionally, the deprotection of the compound under catalytic transfer hydrogenation conditions allows for the removal of benzylidene groups, facilitating further biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that the compound remains stable under mild conditions but can degrade under harsh conditions, leading to the formation of unwanted byproducts . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound can have sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside vary with different dosages in animal models. At low doses, the compound can selectively target specific cell receptors and modulate cellular function without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired biochemical effects.
Metabolic Pathways
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and degradation of complex carbohydrates . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, allowing it to exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows for precise interactions with target biomolecules. For example, the compound may be directed to the endoplasmic reticulum or Golgi apparatus, where it can participate in glycosylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose followed by selective acetylation and benzylidene formation. A common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzylidene to form 4,6-O-benzylidene-α-D-glucopyranoside.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium methoxide for methanolysis or other nucleophiles for substitution reactions.
Major Products Formed:
Hydrolysis Products: Free glucose or partially deprotected glucopyranosides.
Oxidation Products: Ketones or aldehydes depending on the oxidizing agent used.
Substitution Products: Glucopyranosides with different functional groups replacing the acetyl groups.
Scientific Research Applications
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside has several applications in scientific research:
Carbohydrate Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biological Studies: Employed in the study of carbohydrate-protein interactions and the role of carbohydrates in biological systems.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
- Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-di-O-acetyl-α-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
Comparison: Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is unique due to the specific positioning of the acetyl and benzylidene groups, which provide selective protection for the hydroxyl groups. This selective protection is advantageous in synthetic chemistry as it allows for targeted modifications at specific positions on the glucose molecule. Other similar compounds may have different protective groups or different positions of acetylation, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXXIQSHLLVPF-AOXRCQJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)









